molecular formula C10H12N2 B8582046 (3-methyl-1H-indol-4-yl)methanamine

(3-methyl-1H-indol-4-yl)methanamine

Cat. No.: B8582046
M. Wt: 160.22 g/mol
InChI Key: AMIHNMBHXBAIHV-UHFFFAOYSA-N
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Description

(3-methyl-1H-indol-4-yl)methanamine is a chemical compound of interest in medicinal chemistry research due to the significant biological potential of the indole scaffold . Indole derivatives are recognized as a privileged structure in drug discovery and have been found in numerous synthetic and natural bioactive molecules . They exhibit a wide spectrum of reported pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties . For instance, recent research on 3-substituted indole derivatives has identified potent analogues with activity against methicillin-resistant Staphylococcus aureus (MRSA) . The specific substitution pattern of this compound, featuring a methanamine group at the 4-position and a methyl group at the 3-position, provides a unique framework for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key synthetic intermediate to develop novel derivatives for screening against various biological targets . The primary amine functional group offers a versatile handle for further chemical modifications, such as amide bond formation or reductive amination, to create diverse compound libraries . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

(3-methyl-1H-indol-4-yl)methanamine

InChI

InChI=1S/C10H12N2/c1-7-6-12-9-4-2-3-8(5-11)10(7)9/h2-4,6,12H,5,11H2,1H3

InChI Key

AMIHNMBHXBAIHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC=CC(=C12)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of indole-based methanamines are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Notes
(3-Methyl-1H-indol-4-yl)methanamine Not provided C10H12N2 160.22 3-Me, 4-CH2NH2 Primary amine; potential CNS activity
(1-Methyl-1H-indol-4-yl)methanamine 864264-02-8 C10H12N2 160.22 1-Me, 4-CH2NH2 Positional isomer; higher toxicity (H314 hazard)
(1H-Indol-3-yl)methanamine 22259-53-6 C9H10N2 146.19 3-CH2NH2 Lower molecular weight; synthesis yield up to 96%
(7-Fluoro-1H-indol-4-yl)methanamine 1360928-08-0 C9H9FN2 164.18 4-CH2NH2, 7-F Fluorine enhances bioavailability
(1-Tosyl-1H-indol-4-yl)methanamine 4703-15-5 C16H16N2O2S 300.38 4-CH2NH2, 1-Tosyl Sulfonamide group alters solubility
Key Observations:

Positional Isomerism: The methyl group at the 1-position in (1-Methyl-1H-indol-4-yl)methanamine vs. the 3-position in the target compound significantly impacts toxicity. Steric effects from the 1-methyl group may hinder amine reactivity compared to the 3-methyl analog.

Functional Group Modifications: Fluorination at the 7-position () increases molecular weight marginally (164.18 vs. Tosyl-protected analogs () exhibit higher molecular weights (300.38 g/mol) and reduced amine reactivity due to the electron-withdrawing sulfonyl group.

Preparation Methods

Reaction Steps:

  • Hydrazone Formation :
    Phenylhydrazine reacts with 4-(aminomethyl)propiophenone in ethanol under reflux (78°C, 6 hours) to form the hydrazone intermediate.

  • Cyclization :
    The hydrazone is treated with boron trifluoride diethyl etherate (BF₃·Et₂O) in acetic acid at 80°C for 12 hours, inducing cyclization to form the indole ring.

  • Deprotection :
    A final hydrolysis step removes protecting groups (if used), yielding the target compound.

ParameterDetails
Yield68–72%
Key CatalystBF₃·Et₂O (10 mol%)
Temperature80°C
SolventAcetic acid

This method offers regioselectivity for the C3 methyl group due to the ketone’s substituent positioning. However, the methanamine group at C4 necessitates careful precursor design to avoid side reactions.

Friedel-Crafts Alkylation with Heteropoly Acid Catalysts

Friedel-Crafts alkylation enables direct functionalization of indole’s aromatic ring. Heteropoly acids (HPAs), such as H₃PW₁₂O₄₀, catalyze the reaction between indole derivatives and electrophiles, facilitating C4 substitution.

Reaction Steps:

  • Substrate Preparation :
    3-Methylindole is dissolved in dichloromethane (DCM) with H₃PW₁₂O₄₀ (5 mol%).

  • Electrophile Introduction :
    Chloromethylamine (Cl-CH₂-NH₂) is added dropwise at 0°C, followed by stirring at room temperature for 24 hours.

  • Workup :
    The mixture is quenched with water, extracted with DCM, and purified via column chromatography.

ParameterDetails
Yield55–60%
Catalyst Loading5 mol% H₃PW₁₂O₄₀
Temperature25°C
SolventDichloromethane

This approach faces challenges in regioselectivity, as indole’s C3 position is more reactive. However, the C3 methyl group sterically hinders C3 substitution, favoring C4 alkylation.

Diels-Alder Reaction with Modified Dienophiles

The Diels-Alder reaction provides access to fused indole systems. A diketo compound (e.g., 1,3-diacetylbenzene) reacts with an aldehyde-containing methanamine precursor under basic conditions.

Reaction Steps:

  • Dienophile Synthesis :
    4-Aminomethylbenzaldehyde is prepared via reductive amination of 4-formylbenzoic acid.

  • Cycloaddition :
    The aldehyde reacts with 1,3-diacetylbenzene in dimethyl sulfoxide (DMSO) and piperidine (20 mol%) at 25°C for 5 hours.

  • Aromatization :
    The adduct is treated with HCl to induce aromatization, forming the indole ring.

ParameterDetails
Yield50–55%
BasePiperidine (20 mol%)
Temperature25°C
SolventDMSO

While this method avoids harsh acids, the multi-step synthesis of the dienophile reduces overall efficiency.

Reductive Amination of 4-Acetyl-3-Methylindole

Reductive amination converts ketones to amines using reducing agents. Here, 4-acetyl-3-methylindole is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

Reaction Steps:

  • Ketone Synthesis :
    3-Methylindole undergoes Friedel-Crafts acylation with acetyl chloride/AlCl₃ to yield 4-acetyl-3-methylindole.

  • Reductive Amination :
    The ketone reacts with ammonium acetate and NaBH₃CN in methanol (25°C, 12 hours).

ParameterDetails
Yield65–70%
Reducing AgentNaBH₃CN (2 equiv)
Temperature25°C
SolventMethanol

This method is limited by the difficulty of synthesizing 4-acetyl-3-methylindole, as Friedel-Crafts acylation favors C3 substitution in indoles.

Catalytic Hydrogenation of 4-Cyano-3-Methylindole

Catalytic hydrogenation reduces nitriles to amines under H₂ gas. Starting from 4-cyano-3-methylindole , this method achieves high atom economy.

Reaction Steps:

  • Nitrile Synthesis :
    3-Methylindole is brominated at C4 using N-bromosuccinimide (NBS), followed by cyanation with CuCN.

  • Hydrogenation :
    The nitrile is hydrogenated with H₂ (50 psi) and 10% Pd/C in ethanol (25°C, 6 hours).

ParameterDetails
Yield75–80%
Catalyst10% Pd/C
Pressure50 psi H₂
SolventEthanol

This route is efficient but requires handling toxic cyanating reagents during the nitrile synthesis.

Comparative Analysis of Methods

MethodYield (%)AdvantagesLimitations
Fischer Synthesis68–72High regioselectivityMulti-step precursor synthesis
Friedel-Crafts55–60Direct C4 functionalizationCompeting C3 substitution
Diels-Alder50–55Mild conditionsLow yield and complex dienophile synthesis
Reductive Amination65–70Simple final stepChallenging ketone preparation
Catalytic Hydrogenation75–80High atom economyToxic intermediates

Q & A

Q. What are common synthesis strategies for (3-methyl-1H-indol-4-yl)methanamine and its derivatives?

Synthesis typically involves multi-step routes such as reductive amination or Suzuki-Miyaura coupling to introduce the methyl group at the indole’s third position. For example, reductive amination of indole-4-carbaldehyde derivatives using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield the methanamine moiety. Purification via column chromatography or crystallization is critical to isolate the compound with high purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the indole backbone and methyl/amine substituents. Infrared (IR) spectroscopy identifies N-H and C-N stretches. Mass spectrometry (MS) validates molecular weight (e.g., calculated MW ~160.22 g/mol). High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is standard for biological assays) .

Q. How do steric and electronic effects of the 3-methyl group influence the compound’s reactivity?

The methyl group at position 3 introduces steric hindrance, reducing electrophilic substitution at adjacent positions. Electronically, it donates weakly via hyperconjugation, stabilizing intermediates in reactions like N-alkylation or acylation. Comparative studies with chloro or fluoro analogs (e.g., 3-chloro derivatives) show altered reaction kinetics due to differences in electronic effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives with high enantiomeric purity?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries can induce asymmetry during key steps like reductive amination. Reaction parameters (temperature, solvent polarity, pH) must be systematically varied. For example, using ethanol as a solvent at 0–5°C may enhance stereoselectivity. Monitoring via chiral HPLC ensures enantiomeric excess (>90%) .

Q. How can contradictions in biological activity data across structurally similar indole derivatives be resolved?

Discrepancies often arise from substituent-specific interactions. For instance, methyl groups may reduce binding affinity compared to halogens (e.g., chloro or fluoro) due to weaker electrostatic interactions. Use computational models (molecular docking) to compare binding modes with targets like serotonin receptors. Validate hypotheses with in vitro assays (e.g., competitive binding studies) .

Q. What experimental approaches elucidate the mechanism of action of this compound in modulating biological targets?

  • Enzyme inhibition assays : Measure IC50 values against monoamine oxidases (MAOs) or kinases.
  • Receptor binding studies : Radioligand displacement assays (e.g., using ³H-serotonin for 5-HT receptors).
  • Cellular assays : Apoptosis or proliferation studies in cancer cell lines (e.g., MTT assays).
    Cross-validate findings with knockout models or siRNA-mediated target silencing .

Q. How does the methyl substituent affect the compound’s pharmacokinetic properties compared to halogenated analogs?

Methyl groups enhance lipophilicity (logP ~2.1 vs. 2.8 for chloro analogs), improving membrane permeability but potentially reducing solubility. Metabolic stability can be assessed via liver microsome assays; methyl groups may slow CYP450-mediated oxidation compared to halogens. Pharmacokinetic parameters (t½, Cmax) should be compared in rodent models .

Methodological Considerations

8. Designing SAR studies for this compound derivatives:

  • Varied substituents : Synthesize analogs with halogens, methoxy, or nitro groups at positions 3, 4, or 5.
  • Functional assays : Test against panels of receptors/enzymes (e.g., GPCRs, kinases) to identify selectivity.
  • Data analysis : Use multivariate regression to correlate structural features (e.g., Hammett σ values) with activity .

9. Addressing stability challenges in aqueous solutions:

  • pH optimization : Test stability across pH 3–8 (e.g., phosphate buffers) to identify degradation pathways (e.g., hydrolysis of the amine group).
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

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